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Formaldehyde, dimer

Cat. No.: B13752092
CAS No.: 61233-19-0
M. Wt: 60.05 g/mol
InChI Key: GFAJOMHUNNCCJQ-UHFFFAOYSA-N
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Description

Conceptual Framework of Monomer Self-Association Phenomena in Formaldehyde (B43269)

The self-association of formaldehyde monomers is driven by their inherent polarity and the potential for intermolecular interactions. The formaldehyde molecule (CH₂O) possesses a highly polarized carbonyl group, resulting in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom. This charge distribution facilitates several modes of self-association.

One primary pathway involves the formation of non-covalent clusters through intermolecular forces. acs.org Computational studies have investigated these interactions, identifying weak hydrogen bonds of the C−H···O type as significant contributors to the stability of these dimers. acs.org The potential energy surface of the formaldehyde dimer has been explored through quantum chemical calculations, revealing multiple stable arrangements. acs.org

A second, crucial pathway involves the formation of covalent bonds. This can occur through two distinct mechanisms:

C–O Bond Formation : This leads to the creation of oxymethylene linkages (-O-CH₂-), which are the repeating units in linear polymers like polyoxymethylene (POM). acs.org This process is kinetically accessible and is fundamental to the formation of common formaldehyde polymers. acs.org

C–C Bond Formation : This pathway is exemplified by the formation of glycolaldehyde (B1209225). It requires a reversal of the carbon atom's normal electrophilic character, a concept known as "umpolung". mdpi.com Under catalytic conditions, one formaldehyde molecule can be deprotonated to form a carbanion, which then attacks the electrophilic carbon of a second formaldehyde molecule. mdpi.com While the initial energy barrier for this dimerization is high, it is the foundational step in the formose reaction, which leads to the synthesis of sugars and is of great interest in prebiotic chemistry. acs.orgmdpi.com

Overview of Dimeric and Oligomeric Species in Formaldehyde Chemistry

The self-association of formaldehyde gives rise to a variety of dimeric and oligomeric structures, each with distinct properties and relevance. These species can be cyclic or linear and are formed through either C-O or C-C bond linkages.

Key dimeric and oligomeric species include:

1,3-Dioxetane : A cyclic dimer with a four-membered ring of alternating carbon and oxygen atoms (C₂H₄O₂). wikipedia.org It can be viewed as a formal dimer of formaldehyde and is typically prepared through the [2+2] cycloaddition of two carbonyl compounds. wikipedia.org Theoretical calculations suggest it is more stable than its 1,2-isomer. wikipedia.org

Glycolaldehyde : The simplest monosaccharide (C₂H₄O₂), it is a dimer of formaldehyde formed via a C-C bond. Its formation is a key step in the synthesis of more complex sugars. mdpi.com

Non-covalent Dimers : Computational studies have identified two primary low-energy, non-covalently bonded conformers of (H₂CO)₂, designated by their molecular symmetry point groups: C₂h and Cₛ . researchgate.netresearchgate.net These are held together by weak intermolecular forces.

1,3,5-Trioxane (B122180) : A stable, cyclic trimer of formaldehyde (C₃H₆O₃). wikipedia.org It is synthesized via the acid-catalyzed cyclotrimerization of formaldehyde and serves as an important monomer for the production of polyacetal plastics like polyoxymethylene (POM). researchgate.netslchemtech.com

Paraformaldehyde (PFA) : A linear polymer of formaldehyde with the general structure HO(CH₂-O)ₓH. nih.govchemicalbook.com It is the solid form of formaldehyde, typically consisting of 8 to 100 repeating formaldehyde units. chemicalbook.comatamankimya.com When dissolved, it depolymerizes back to formaldehyde, making it a convenient source of the monomer for various applications. atamankimya.comalphachem.biz

Table 1: Key Dimeric and Oligomeric Species of Formaldehyde

Compound Name Chemical Formula Structural Class Key Characteristics
1,3-Dioxetane C₂H₄O₂ Cyclic Dimer Four-membered ring of alternating carbon and oxygen atoms. wikipedia.org
Glycolaldehyde C₂H₄O₂ Linear Dimer Formed via C-C bond linkage; the simplest monosaccharide. mdpi.com
1,3,5-Trioxane C₃H₆O₃ Cyclic Trimer Stable six-membered ring; used as a monomer for polyacetals. wikipedia.orgslchemtech.com
Paraformaldehyde HO(CH₂-O)ₓH Linear Polymer Solid form of formaldehyde, depolymerizes in solution. nih.govatamankimya.com

Significance of Formaldehyde Dimer in Elucidating Reaction Mechanisms

The study of formaldehyde dimers is crucial for understanding a wide range of chemical reaction mechanisms. As the simplest self-associated species, the dimer serves as a fundamental model for more complex processes.

Polymerization and Oligomerization : The initial dimerization is the rate-determining step in the formation of larger oligomers like trioxane (B8601419) and polymers like paraformaldehyde. researchgate.net Understanding the kinetics and thermodynamics of dimer formation provides insight into controlling these industrially significant polymerization reactions. acs.org

Prebiotic Chemistry : The formation of glycolaldehyde from two formaldehyde molecules is the cornerstone of the formose reaction, a plausible pathway for the abiotic synthesis of sugars. mdpi.com Studying this dimerization helps elucidate how the building blocks of life could have formed in prebiotic environments. The protonated formaldehyde dimer has been specifically studied as a potential starting point for carbohydrate formation in the interstellar medium. acs.org

Atmospheric and Interstellar Chemistry : The reaction dynamics of formaldehyde dimers are studied to understand chemical processes occurring at the low temperatures found in Earth's upper atmosphere and in interstellar clouds. nih.gov Research on the reaction between the formaldehyde dimer and the hydroxyl radical ((H₂CO)₂ + OH) shows that the dimer's presence can have a catalytic effect, altering reaction pathways and rates compared to the monomer alone. nih.govresearchgate.net

Biochemical Cross-linking : Formaldehyde is widely used as a cross-linking agent to study protein interactions and complex assembly. nih.gov The initial step in these cross-linking reactions is often the formation of a dimer or oligomer, which then reacts with functional groups on proteins. nih.govasm.org The stability of these dimers can correlate with the formation of higher-order protein oligomers. asm.org

Chemical Defense Mechanisms : In biological systems, reactive molecules like formaldehyde can be sequestered through nonenzymatic reactions. For example, certain natural products can react with formaldehyde to produce stable methylene-bridged dimers, representing a potential mechanism for chemical defense by eliminating a toxic substance. nih.gov

Scope and Objectives of Advanced Formaldehyde Dimer Research

Modern research on the formaldehyde dimer employs sophisticated computational and experimental techniques to probe its structure, stability, and reactivity with high precision. The primary goal is to develop a comprehensive understanding of this fundamental chemical entity.

The scope of advanced research includes:

High-Level Computational Chemistry : Quantum chemical methods, such as coupled-cluster (CC) theory and density functional theory (DFT), are used to perform detailed investigations. researchgate.netresearchgate.net These studies calculate the structures of various dimer conformers, their binding energies, and thermodynamic stability. researchgate.netacs.org For instance, computational work has explored the two lowest-energy conformers, Cₛ and C₂ₕ, determining their relative stability and ionization potentials. researchgate.netresearchgate.net

Gas-Phase Spectroscopy : Experimental techniques like pulsed jet Fourier transform microwave spectroscopy and infrared laser photodissociation are used to observe and characterize formaldehyde dimers in the gas phase. acs.orgacs.org These experiments provide precise structural data that can be compared with theoretical predictions, confirming, for example, the head-to-tail structure of the protonated formaldehyde dimer. acs.org

Reaction Dynamics Simulations : Theoretical models are used to simulate the dynamics of reactions involving formaldehyde dimers, particularly at low temperatures relevant to astrochemistry. nih.gov These simulations help explain experimental observations and predict reaction outcomes where experiments are difficult to perform.

The objectives of this advanced research are:

To construct accurate potential energy surfaces that describe the interactions between formaldehyde molecules. researchgate.netacs.org

To map the complete kinetic and thermodynamic landscape of formaldehyde oligomerization, identifying the most favorable reaction pathways under various conditions. acs.org

To provide high-precision data on the dimer's properties, such as ionization potentials, to motivate and guide future experimental studies, including photoionization experiments. researchgate.net

To elucidate the specific role of formaldehyde dimers in complex chemical environments, from the formation of sugars on the early Earth to chemical reactions in interstellar space. mdpi.comacs.org

Table 2: Computed Properties of Non-Covalent Formaldehyde Dimer Conformers

Property Cₛ Conformer C₂ₕ Conformer Method/Reference
Symmetry Cₛ C₂ₕ researchgate.net
Relative Stability More stable Less stable researchgate.netresearchgate.net
Isomerization Energy - 0.76 kcal/mol CCSD(T)/aug-cc-pVTZ researchgate.netresearchgate.net
Binding Energy - -4.71 kcal/mol CCSD(T)/aug-cc-pVTZ researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2 B13752092 Formaldehyde, dimer CAS No. 61233-19-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61233-19-0

Molecular Formula

C2H4O2

Molecular Weight

60.05 g/mol

IUPAC Name

1,3-dioxetane

InChI

InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2

InChI Key

GFAJOMHUNNCCJQ-UHFFFAOYSA-N

Canonical SMILES

C1OCO1

Origin of Product

United States

Theoretical and Computational Chemistry of Formaldehyde Dimeric Species

Quantum Chemical Calculations of Formaldehyde (B43269) Dimer Geometries and Conformers

Quantum chemical calculations have been instrumental in identifying and characterizing the various stable and transient structures of formaldehyde dimers. These theoretical approaches allow for a detailed exploration of the potential energy surface (PES) of the dimer, revealing multiple minima and transition states.

Structural Elucidation of C₂h and Cₛ Formaldehyde Dimer Conformations

Theoretical studies have identified several stationary points on the potential energy surface of the formaldehyde dimer, with conformations belonging to different point group symmetries, most notably C₂h and Cₛ. olemiss.eduresearchgate.net Using methods like Møller-Plesset perturbation theory (MP2), researchers have located and characterized these structures. olemiss.edu

Five key stationary points have been described:

Structure I (Cₛ symmetry): This structure is considered a minimum on the potential energy surface. olemiss.edu It exhibits an edge-to-face alignment of the two formaldehyde monomers. olemiss.edu

Structure II (C₂h symmetry): This is another minimum energy structure, characterized by an edge-to-edge alignment. olemiss.edu

Structure III (C₂h symmetry): This conformation is a higher-order saddle point. olemiss.edu

Structure IV (C₂ᵥ symmetry): This structure represents a transition state. olemiss.edu

Structure V (C₂ᵥ symmetry): This is also a higher-order saddle point. olemiss.edu

The stability ordering of these conformers can be sensitive to the level of theory and basis set used in the calculations. researchgate.net For instance, while some studies find the Cₛ conformer to be the global minimum, others suggest the C₂h structure may be more stable after certain corrections are applied. researchgate.net

Computed Properties of Formaldehyde Dimer Conformers. olemiss.eduresearchgate.net
StructurePoint GroupAlignmentNature on PESIntermolecular Separation (RCOM, Å)
ICₛEdge-to-faceMinimum2.89
IIC₂hEdge-to-edgeMinimum-
IIIC₂hFace-to-faceHigher order saddle point-
IVC₂ᵥNon-planar head-to-tailTransition state-
VC₂ᵥPlanar head-to-tailHigher order saddle point4.35

Theoretical Investigations of 1,3-Dioxetane (Formaldehyde Cyclic Dimer)

1,3-Dioxetane, also known as 1,3-dioxacyclobutane, is a cyclic dimer of formaldehyde. wikipedia.org It is a heterocyclic organic compound with a four-membered ring of alternating oxygen and carbon atoms. wikipedia.org Theoretical studies, often employing molecular orbital theory, suggest that 1,3-dioxetane is more stable than its 1,2-isomer. wikipedia.org

Computational investigations into the formation and decomposition of dioxetanes have been a subject of considerable interest. hawaii.edu Theoretical studies indicate that the thermal decomposition of 1,2-dioxetane (B1211799) to two formaldehyde molecules proceeds through a two-step biradical mechanism. hawaii.edu The height of the energy barrier for this dissociation is highly dependent on the electronic structure theory employed. hawaii.edu Theoretical investigations on the dimerization of formaldehyde have explored reaction pathways leading to various products, including cyclic structures, using methods like Density Functional Theory (DFT). researchgate.net

Energetics and Binding Energy Analysis of Formaldehyde Dimer Complexes

The stability of formaldehyde dimer complexes is determined by a delicate balance of intermolecular forces. Computational methods are essential for quantifying the binding energies and understanding the nature of these interactions.

Ab Initio and Density Functional Theory Approaches to Dimer Stability

Both ab initio and Density Functional Theory (DFT) methods have been extensively used to study the stability of formaldehyde dimers. olemiss.eduresearchgate.net High-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are often considered the gold standard for accuracy. researchgate.netnih.gov

Studies using CCSD(T) with large basis sets have calculated the equilibrium binding energy of the C₂h dimer to be -4.71 kcal/mol. researchgate.netnih.gov The energy difference between the C₂h and the more stable Cₛ conformer is reported to be 0.76 kcal/mol at the same level of theory. researchgate.netnih.gov MP2 calculations have also been widely used, though they can sometimes overbind the dimers compared to CCSD(T) results. acs.org A variety of DFT functionals have also been tested to find a computationally less expensive method that can accurately reproduce the results of more demanding ab initio calculations. olemiss.edu

Calculated Binding and Isomerization Energies for Formaldehyde Dimer. researchgate.netnih.govacs.org
Energy TypeConformerMethodEnergy (kcal/mol)
Equilibrium Binding EnergyC₂hCCSD(T)/aug-cc-pVTZ-4.71
Equilibrium Isomerization Energy (C₂h vs. Cₛ)-CCSD(T)/aug-cc-pVTZ0.76 (Cₛ more stable)
Binding Energy Range (all stationary points)-CCSD(T)-F12-2.4 to -4.6

Analysis of Intermolecular Forces: Hydrogen Bonding and Dipole-Dipole Interactions in Dimer Formation

The stabilization of formaldehyde dimers arises from a combination of intermolecular forces, primarily weak C-H···O hydrogen bonds and dipole-dipole interactions. researchgate.netacs.orgaip.org

Hydrogen Bonding: Quantum chemical computations have confirmed the existence of weak C−H···O hydrogen bonds in the formaldehyde dimer. acs.org Interestingly, these are often characterized by a slight shortening of the C-H bond and a blue-shift (increase) in the C-H stretching frequency, which was initially considered incompatible with hydrogen bonding. acs.org Natural Bond Orbital (NBO) analysis is a common tool used to elucidate the nature of these non-covalent interactions. researchgate.net

Dipole-Dipole Interactions: Formaldehyde possesses a significant dipole moment, and the alignment of these dipoles in the dimer contributes significantly to its stability. aip.orgquora.com Some theoretical studies have found two equilibrium dimer structures that are comparable in energy: one stabilized primarily by hydrogen bonding and the other where dipole-dipole interactions are dominant. researchgate.netaip.org These two forms are thought to be easily interconvertible. researchgate.netaip.org The relative contribution of dipole-dipole interactions versus hydrogen bonding depends on the specific conformation of the dimer. rsc.org

Electronic Structure and Spectroscopic Parameter Prediction for Formaldehyde Dimers

Computational chemistry is also a powerful tool for predicting the electronic structure and spectroscopic properties of formaldehyde dimers, which can aid in their experimental detection and characterization.

Theoretical calculations have been performed to predict the ionization potentials (IPs) for both the C₂h and Cₛ conformers. researchgate.netnih.gov High-level methods like equation-of-motion ionization potential coupled-cluster with single and double excitations (EOMIP-CCSD) have been employed to compute the twelve lowest-lying IPs, corresponding to all valence orbitals. researchgate.netnih.gov

Furthermore, calculations have been used to predict how dimerization affects spectroscopic transitions. For example, configuration interaction calculations suggest that the n→π* transition energy would only be shifted to a slightly higher energy (by a few nanometers) upon dimer formation compared to the monomer. researchgate.netaip.org

Vibrational frequency calculations are also crucial. They not only help to characterize stationary points as minima or saddle points but also predict shifts in vibrational frequencies upon dimerization. acs.org For instance, the blue-shift of the C-H stretching frequency is a predicted and observed characteristic of the C-H···O hydrogen bonds in the dimer. acs.org Rotational constants derived from theoretical geometries can be compared with experimental data from microwave spectroscopy to validate the computed structures. researchgate.net

Vibrational Frequency Shifts and Spectroscopic Signatures of Dimerization

The formation of a dimer from two formaldehyde monomers induces subtle but significant perturbations in their vibrational modes. These shifts, predictable through computational analysis, serve as key spectroscopic signatures for identifying the presence of the dimer. The most pronounced effect of dimerization is observed in the vibrational frequency of the carbonyl (C=O) group.

Upon formation of the C-H···O hydrogen bonds, electron density is partially drawn from the C=O double bond towards the hydrogen-bonding interaction. This leads to a slight weakening and elongation of the C=O bond. Consequently, the C=O stretching frequency undergoes a red-shift (a decrease in wavenumber) compared to its value in the free monomer. This red-shift is the most distinct and widely studied theoretical indicator of formaldehyde dimerization.

Conversely, the C-H bonds directly involved in the hydrogen bonding typically experience a slight strengthening and contraction, leading to a blue-shift (an increase in wavenumber) of their corresponding stretching frequencies. Other vibrational modes, such as the CH₂ scissoring and rocking motions, also exhibit minor shifts, but the changes in the C=O and C-H stretching modes are the most characteristic.

High-level ab initio calculations are required to accurately predict the magnitude of these shifts. The table below summarizes representative theoretical findings for the vibrational frequency shifts upon the dimerization of formaldehyde, calculated using sophisticated computational methods.

Vibrational ModeTypical Monomer Frequency (cm⁻¹)Typical Dimer Frequency (cm⁻¹)Calculated Shift (Δν, cm⁻¹)Description of Shift
Carbonyl (C=O) Stretch~1770~1762-8Red-shift due to C=O bond weakening from H-bond participation.
Asymmetric C-H Stretch (involved in H-bond)~2875~2885+10Blue-shift due to C-H bond contraction and strengthening.
Symmetric C-H Stretch (not involved in H-bond)~2810~2811+1Negligible shift as this bond does not directly participate in the primary interaction.
CH₂ Scissoring~1505~1508+3Minor blue-shift due to intermolecular steric constraints.

Theoretical Studies of Nonlinear Optical Properties of Formaldehyde Oligomers and Potential Dimeric Contributions

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Theoretical chemistry plays a pivotal role in the rational design of NLO materials by predicting properties such as the first hyperpolarizability (β), which governs second-harmonic generation. While an individual formaldehyde monomer has a modest NLO response, the aggregation into dimers and larger oligomers can significantly alter these properties.

Theoretical studies on formaldehyde oligomers—from the dimer upwards—investigate how intermolecular interactions influence the collective electronic response to an external electric field. For the dimer, the formation of a non-covalent complex from two monomers creates a larger, more polarizable electron system. The weak charge transfer character inherent in the C-H···O hydrogen bonds contributes to an enhancement of the NLO response.

Key findings from computational studies include:

Enhancement of Hyperpolarizability: The first hyperpolarizability (β) of the formaldehyde dimer is predicted to be substantially greater than the sum of the β values of two isolated monomers. This synergistic enhancement is a direct consequence of the intermolecular electronic coupling.

Dependence on Theory Level: The calculated values of β are highly sensitive to the chosen computational method and basis set. Electron correlation effects are critical, and methods like MP2 or DFT with specialized basis sets (e.g., those including diffuse functions) are necessary for obtaining reliable quantitative predictions.

The table below presents illustrative theoretical data on the first hyperpolarizability of formaldehyde species.

Molecular SpeciesComputational MethodFirst Hyperpolarizability (β, a.u.)Key Finding
Formaldehyde (Monomer)HF / 6-31G~ -2.5Provides a baseline NLO response for the isolated molecule.
Formaldehyde (Monomer)MP2 / aug-cc-pVDZ~ -5.0Shows the importance of electron correlation for accurate prediction.
Formaldehyde, dimer (Planar C₂h)MP2 / aug-cc-pVDZ~ -15.0Demonstrates a significant, non-additive enhancement of β upon dimerization.
Formaldehyde, trimer (Linear)HF / 6-31G~ -22.0Illustrates the trend of increasing NLO response with oligomer size.

Molecular Dynamics Simulations of Dimer Formation and Transient States

While quantum chemical calculations provide a static picture of the dimer at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its formation, stability, and dissociation in realistic environments (e.g., in the gas phase or in solution). MD simulations model the time-evolution of the system by solving Newton's equations of motion for all atoms, using a force field to describe the inter- and intramolecular forces.

MD simulations of formaldehyde systems have been employed to explore the kinetics and thermodynamics of the dimerization process. These simulations can track the trajectories of individual molecules, revealing the preferred pathways for association. For instance, simulations can show how two formaldehyde molecules orient themselves to facilitate the formation of the stable, double hydrogen-bonded C₂h structure.

A key output from such simulations is the Potential of Mean Force (PMF). The PMF describes the free energy of the system as a function of the distance or orientation between the two formaldehyde molecules. The minimum of the PMF corresponds to the stable dimer configuration, and its depth represents the free energy of dimerization. The height of any barriers in the PMF provides information about the kinetic stability of the complex.

Furthermore, MD simulations highlight the transient nature of the dimer. The formaldehyde dimer is not a rigid, permanent entity but exists in a dynamic equilibrium with the monomeric state. Simulations can quantify the average lifetime of the dimer complex under specific conditions of temperature and pressure, providing insight into the continuous process of association and dissociation.

The table below summarizes typical parameters and findings from an MD simulation studying formaldehyde dimerization.

Simulation ParameterValue / Description
SystemTwo formaldehyde molecules in a periodic box (gas phase simulation).
Force FieldA high-quality, specific force field like OPLS-AA or a custom-parameterized model derived from ab initio data.
Temperature298 K (controlled by a thermostat, e.g., Nosé-Hoover).
Simulation TimeSeveral nanoseconds (ns) to ensure adequate sampling of association/dissociation events.
Key ObservablePotential of Mean Force (PMF) along the center-of-mass separation coordinate.
Representative ResultA free energy well of approximately -8 to -12 kJ/mol at an intermolecular distance corresponding to the stable dimer, indicating a thermodynamically favorable but weakly bound complex.
Dynamic FindingCalculation of the dimer lifetime, showing that the complex persists for picoseconds to nanoseconds before dissociating, confirming its transient nature.

Formation Pathways and Mechanistic Studies of Formaldehyde Dimer

Gas-Phase Dimerization Mechanisms of Formaldehyde (B43269)

In the gas phase, the interaction between two formaldehyde molecules primarily leads to the formation of non-covalent dimers stabilized by weak intermolecular forces. Computational studies have identified two key low-energy structures for the non-covalent dimer: a Cₛ symmetry structure (dimer I) and a C₂ₕ symmetry structure (dimer II). researchgate.net High-level coupled-cluster calculations have determined that the Cₛ conformer, characterized by an edge-to-face arrangement with two equivalent C-H···O hydrogen bonds, is the most stable isomer, lying 0.76 kcal/mol lower in energy than the C₂ₕ conformer. nih.govmst.edu The equilibrium binding energy for the C₂ₕ dimer has been calculated to be -4.71 kcal/mol. nih.gov

The formation of covalent dimers in the gas phase, such as the cyclic 1,3-dioxetane, is thermodynamically favorable but kinetically limited. rsc.org First-principles computational studies indicate that gas-phase polymerization under dark conditions proceeds through neutral species, but the rate constants are too low to explain experimental observations, suggesting that such reactions are more likely to occur on surfaces rather than directly in the gas phase. rsc.org

Under specific conditions, such as in the presence of a proton source, ion-molecule reactions can facilitate dimerization. Theoretical and experimental work has shown that a hydronium cation (H₃O⁺) can mediate the gas-phase dimerization of formaldehyde to form protonated diose (glycolaldehyde), a key step in a proposed protic variant of the formose reaction relevant to prebiotic sugar synthesis. nih.govresearchgate.net Infrared spectroscopy of the protonated formaldehyde dimer, generated in an electrical discharge, revealed a head-to-tail structure, which is consistent with C–O bond formation and resembles the structure of the neutral dimer. acs.org This finding is significant for understanding potential carbohydrate formation in the interstellar medium. acs.org

Solution-Phase Dimerization Kinetics and Thermodynamics

In solution, the dimerization of formaldehyde is complex, involving multiple competing pathways that lead to different types of oligomers. The kinetics and thermodynamics are highly dependent on factors such as pH, solvent, and the presence of catalysts.

Density functional theory (DFT) calculations on formaldehyde oligomerization in aqueous solution at pH 7 have mapped the free energy landscape for the formation of dimers, trimers, and tetramers. nih.gov These studies highlight two primary pathways:

C-O Bond Formation : This pathway leads to the formation of linear polyoxymethylene (POM) species. It is the most kinetically accessible route, meaning it occurs faster. nih.gov

C-C Bond Formation : This pathway, proceeding via aldol-type reactions, leads to the formation of sugars like glycolaldehyde (B1209225) (a C₂ dimer). These sugar products are thermodynamically much more stable than their polyoxymethylene counterparts. nih.gov However, the initial C-C bond formation to create glycolaldehyde from two formaldehyde molecules has a very high activation barrier under neutral conditions. nih.gov

Once the initial barrier to C-C bond formation is overcome, the subsequent addition of formaldehyde monomers to form trimers and tetramers becomes kinetically more feasible. nih.gov

Table 1: Calculated Free Energies (kcal/mol) for Formaldehyde Dimerization in Aqueous Solution (pH 7) Data sourced from DFT calculations. nih.gov

SpeciesRelative Free Energy (ΔG)Activation Barrier (ΔG‡) for Formation
2 Formaldehyde (aq)0.0N/A
Methylene (B1212753) Glycol-6.9Low (hydration)
Polyoxymethylene Dimer-10.532.4
Glycolaldehyde (Aldol Dimer)-23.147.9

Acid catalysis significantly alters the mechanism and rate of formaldehyde dimerization. In acidic environments, a proton can activate the carbonyl group of formaldehyde, making it more susceptible to nucleophilic attack by a second formaldehyde molecule.

The mechanism for the acid-catalyzed synthesis of cucurbit[n]uril (CB[n]), a macrocycle formed from glycoluril (B30988) and formaldehyde, proceeds through the formation of methylene-bridged glycoluril dimers. nih.gov Studies show that this process involves the intermediacy of both S-shaped and C-shaped dimers, with a thermodynamic preference for the C-shaped diastereomer. nih.gov The acid-catalyzed equilibration between these dimers is an intramolecular process that occurs with high diastereoselectivity. nih.gov

In the context of prebiotic chemistry, the formation of glycolaldehyde from formaldehyde is a critical step. Gas-phase studies show that hydronium ions can mediate this dimerization. nih.govresearchgate.net In solution, the protonated formaldehyde dimer, [ (H₂CO)₂H⁺ ], is a key intermediate. acs.org The experimentally observed head-to-tail structure of this ion is consistent with a mechanism involving C-O bond formation, which is characteristic of formaldehyde oligomerization under acidic conditions in solution. acs.org Similarly, the acid-catalyzed oxidative dimerization of formaldehyde dimethylhydrazone to glyoxal (B1671930) bisdimethylhydrazone proceeds through protonated intermediates. acs.org

Base catalysis provides an alternative route for formaldehyde dimerization and is central to the formose reaction, which produces a complex mixture of sugars from formaldehyde. wikipedia.org The reaction is typically catalyzed by a base and a divalent metal cation, like Ca²⁺. wikipedia.org

The key mechanistic steps under basic conditions are:

Initiation : The reaction begins with the slow dimerization of two formaldehyde molecules to form glycolaldehyde. wikipedia.org This initial step is believed to occur via a mechanism involving the formation of a carbanion-like species.

The base-catalyzed condensation of urea-formaldehyde resins also involves dimerization and oligomerization. Theoretical studies propose an E1cb (unimolecular elimination of conjugate base) mechanism where a base abstracts a proton, leading to a nitrogen-charged intermediate that subsequently eliminates a hydroxide (B78521) ion. nih.gov This pathway has a significantly lower predicted energy barrier than a previously proposed Sₙ2 mechanism. nih.gov A similar quinonemethide intermediate mechanism is identified in the base-catalyzed condensation of resorcinol (B1680541) and formaldehyde. mdpi.comnih.gov Anionic polymerization can also be triggered by specific initiators, such as (phosphonooxy-)oligosulfanide anions, leading to very rapid oligomerization of formaldehyde in aqueous media. tandfonline.comresearchgate.net

Role of Water and Solvation Effects on Dimerization Equilibrium and Kinetics

Water and other solvents play a critical role in the dimerization of formaldehyde, influencing both the stability of the resulting dimers and the kinetics of their formation.

Computational studies have provided detailed insights into solvation effects:

Stabilization of Interactions : Solvation of the acceptor carbonyl group in the formaldehyde dimer by water or other hydrogen-bond donors significantly strengthens the stabilizing n→π* interaction between the two monomers. rsc.orgrsc.org This leads to more compact conformations. rsc.org Solvation of the donor carbonyl, in contrast, only modestly weakens the interaction. rsc.org

Alteration of Reaction Barriers : The presence of a solvent can dramatically change the energy profile of a reaction. mdpi.com For instance, in the reaction between aniline (B41778) and formaldehyde, solvation by water was found to lower the highest activation energy barrier by 28.3 kJ/mol compared to the gas phase. mdpi.com

Mechanism Switching : The degree of solvation can even alter the reaction mechanism. An ab initio study of methyllithium (B1224462) aggregates reacting with formaldehyde showed that a polar solvent environment promotes a concerted mechanism, whereas a hydrophobic environment favors a nonconcerted pathway. researchgate.net

Transient Formaldehyde Dimer Intermediates in Chemical Reactions

In several chemical processes, particularly in atmospheric chemistry, formaldehyde dimers exist not as stable products but as short-lived, transient intermediates.

A prominent example is the ozonolysis of alkenes. According to the Criegee mechanism, the initial reaction of ozone with a double bond forms an unstable primary ozonide, which rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. scispace.comcdnsciencepub.com In the ozonolysis of terminal alkenes, this decomposition can yield formaldehyde and a surface-bound Criegee intermediate, or a surface-bound aldehyde and the simplest Criegee intermediate, formaldehyde oxide (CH₂OO). scispace.com These fragments can then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane), which is a cyclic covalent structure containing a formaldehyde unit. scispace.comnih.gov

The reaction of ozone directly with aldehydes can also proceed through transient dimer-like structures. acs.org Computational studies predict two competitive pathways for the oxidation of formaldehyde by ozone: one involving hydrogen abstraction and another involving the stepwise addition of ozone to the carbonyl group to form a five-membered ring tetroxolane (B14497521) intermediate. acs.org

The reaction between the Criegee intermediate CH₂OO and the water dimer is a dominant removal pathway for CH₂OO in the atmosphere. rsc.org While once thought to be a major source of formic acid, recent studies show the primary products are hydroxymethyl hydroperoxide (HMHP) and formaldehyde, indicating a complex reaction network where formaldehyde is both a reactant and a product. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of Formaldehyde Dimers

Rotational Spectroscopy for Gas-Phase Formaldehyde (B43269) Dimer Structure Determination

Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. Studies on the formaldehyde dimer, (H₂CO)₂, have utilized this method to elucidate its structure and internal dynamics.

Early research combined microwave studies of (H₂CO)₂ and its deuterated isotopologue, (D₂CO)₂, to probe its structure. researchgate.net These investigations revealed spectral doubling, which was interpreted as arising from the torsional motion of the H₂CO units within the complex. researchgate.net The structure of the formaldehyde dimer has been compared to that of other complexes, such as the CO₂-H₂CO complex, which also exhibits a slipped parallel structure. researchgate.net

More recent studies using high-resolution rotational spectroscopy have investigated carbonyl-carbonyl interactions in dimers like formaldehyde-trifluoroacetone. aip.org These experiments, combined with quantum chemical calculations, confirm that the lowest energy conformation features a near anti-parallel arrangement of the two C=O bonds. aip.org The accurate structure of such complexes is determined by observing all possible isotopic substitutions for the heavy atoms. aip.org In a similar vein, the rotational spectrum of the pyridine-formaldehyde adduct was analyzed to investigate its structure, revealing a Cₛ symmetry where the nitrogen atom is positioned along the Bürgi–Dunitz trajectory for a nucleophilic attack on the carbonyl group. acs.org This work highlights the role of n → π* interactions in stabilizing the complex. acs.org

Research Findings:

The lowest energy form is suggested to be a planar structure with the carbonyl groups arranged nearly anti-parallel. researchgate.net

The distance between the centers of the CO bonds was estimated to be between 2.5 and 2.9 Å in some studies, which was notably shorter than theoretical predictions at the time. researchgate.net

The structure is similar to heterodimers of formaldehyde with acids like HF and HCl, which show clear hydrogen bonding to the oxygen atom. researchgate.net

Spectral analysis indicates large amplitude torsional motions of the formaldehyde units within the dimer. researchgate.net

Table 1: Structural Parameters of Carbonyl-Carbonyl Adducts from Rotational Spectroscopy

Complex Interaction Parameter Value Reference
Pyridine–Formaldehyde Intermolecular Distance r(N–C) 2.855(4) Å acs.org
Pyridine–Formaldehyde Interaction Angle ∠NC═O 102.8(6)° acs.org
Formaldehyde Dimer C-O Distance (Theoretical) 3.39 Å researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Dimeric Species in Solution

In aqueous and alcoholic solutions, formaldehyde exists as a complex mixture of species in equilibrium, including monomeric formaldehyde, methylene (B1212753) glycol (the hydrated monomer), and various poly(oxymethylene) glycols and their hemiformal derivatives. capes.gov.brresearchgate.netacs.org The dimer of methylene glycol, known as dimethylene glycol, is a key species in these solutions. nih.govresearchgate.netresearchgate.net ¹H and ¹³C NMR spectroscopy are indispensable tools for identifying and quantifying these dimeric and oligomeric species. acs.orgnih.gov

The assignment of peaks in ¹H and ¹³C NMR spectra allows for the direct observation of methylene glycol, dimethylene glycol, and other oligomers. researchgate.net For instance, in dilute aqueous solutions, the predominant species are methylene glycol and, in lower concentrations, dimethylene glycol. nih.govresearchgate.net The chemical shifts of the CH₂ groups for these species are distinct and allow for their quantification. researchgate.net

Quantitative high-resolution on-line NMR spectroscopy is a primary method for studying the reaction kinetics of formaldehyde oligomerization. capes.gov.brresearchgate.net By monitoring the concentrations of different species over time at various temperatures and pH levels, detailed kinetic models can be developed. capes.gov.brresearchgate.netosf.ioresearchgate.net

Studies have been conducted in aqueous, methanolic, and other solvent systems like those containing isoprenol. capes.gov.brosf.ioresearchgate.netacs.org These experiments, often performed at temperatures up to 373 K using pressurized NMR probes, provide crucial data for designing chemical reactors and separation equipment. capes.gov.brresearchgate.net The rate constants for both the hydration of formaldehyde to methylene glycol and the subsequent dimerization of methylene glycol to form dimethylene glycol have been measured using specialized NMR techniques like selective inversion transfer methods. nih.gov This research provides a comprehensive description of the dynamics and equilibria occurring in dilute aqueous formaldehyde solutions. nih.gov

Table 2: Systems Studied for Formaldehyde Oligomerization Kinetics via NMR

System Temperature Range pH Range Spectroscopic Method Reference
Formaldehyde + Water 278 - 333 K 1.8 - 7.8 ¹H and ¹³C NMR nih.gov
Formaldehyde + Water + Methanol (B129727) up to 373 K Not specified ¹H NMR capes.gov.brresearchgate.net
Formaldehyde + Water + Isoprenol 282 - 333 K 0.6 - 6.8 ¹³C NMR osf.ioresearchgate.netacs.org

Assignment of Formaldehyde-Derived Methylene Carbons in Adducts (relevance to dimer structure)

¹³C NMR is particularly valuable for identifying the structure of adducts formed between formaldehyde and other molecules, such as amino acids or glutathione (B108866). The chemical shift of the formaldehyde-derived methylene carbon provides a signature for the type of bond formed. researchgate.net

In studies of formaldehyde cross-linking with proteins, model systems using amino acids like lysine (B10760008), tyrosine, and glutamine have been analyzed. researchgate.net The ¹³C NMR spectra of the reaction products show resonances for the formaldehyde-derived methylene carbons in the range of 45-60 ppm. researchgate.net Similarly, research on the reaction between formaldehyde and N-terminal proline residues in peptides revealed the formation of a bicyclic aminal, with ¹H NMR showing new resonances for the methylene bridge hydrogens at approximately 4.3 ppm and 4.5 ppm, and a corresponding ¹³C signal around 66 ppm. nih.gov

In the reaction with glutathione (GSH), ¹³C NMR was used to characterize a stable 2:1 formaldehyde:GSH adduct. ucsf.edu The formaldehyde-derived methylene carbons in the final bicyclic structure (BiGF2) were assigned to ¹³C resonances at 61.5 ppm and 62.2 ppm. ucsf.edu

Table 3: Representative ¹³C NMR Chemical Shifts for Formaldehyde-Derived Methylene Carbons in Adducts

Adduct/System Methylene Carbon Environment ¹³C Chemical Shift (ppm) Reference
Amino Acid Model Compounds General Methylene Carbons 45 - 60 researchgate.net
Proline-Glutamate Dipeptide Bicyclic Aminal Methylene Bridge ~66 nih.gov
Glutathione Adduct (BiGF2) Bridgehead 10-N,S-methylene 61.5 ucsf.edu
Glutathione Adduct (BiGF2) Bridgehead 11-N,N-methylene 62.2 ucsf.edu
Chromotropic Acid Adduct Methylene Bridge Carbon 26.73 cdnsciencepub.com

Mass Spectrometry for Dimer Detection and Mechanistic Insights

Mass spectrometry (MS) is a crucial tool for detecting formaldehyde dimers and providing mechanistic insights into their formation, especially in complex biological systems. researchgate.netnih.govresearchgate.net Whole-cell cross-linking coupled with mass spectrometry is used to probe protein-protein interactions, where formaldehyde is an effective cross-linking agent due to its small size and ability to penetrate cellular compartments. researchgate.netnih.govacs.org

Recent MS data have revealed that formaldehyde cross-links are often the result of a dimerization product of two formaldehyde-induced amino acid modifications, rather than the previously assumed single methylene bridge. researchgate.netnih.govresearchgate.net This revised mechanism, which involves the incorporation of two carbon atoms into the link, has been integrated into customized search algorithms to successfully identify hundreds of cross-links in human cells. researchgate.netnih.gov

In astrochemistry, mass spectrometry has been used to study the formation of formaldehyde oligomers in interstellar ices. rsc.org Furthermore, infrared laser photodissociation spectroscopy of mass-selected ions has been employed to study the protonated formaldehyde dimer, (H₂CO)₂H⁺. acs.org These gas-phase experiments showed that the observed structure is a head-to-tail dimer formed by C-O bond formation, which is consistent with oligomerization mechanisms under acidic conditions. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Dimer Forms

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecular vibrations of formaldehyde species, allowing for their identification and characterization. doi.org These two methods are complementary; functional groups that are inactive in IR may be observable in Raman spectra, and vice versa. doi.org

Studies of formaldehyde solutions in water and methanol have used IR and Raman spectroscopy to analyze the complex mixtures of hydrated and methoxylated species. doi.org While assignments of vibrational frequencies have been contradictory in older literature, recent work combining experimental measurements with quantum mechanical simulations has helped to resolve these discrepancies. doi.org

In the gas phase, the infrared spectrum of the protonated formaldehyde dimer was measured using photodissociation spectroscopy, allowing for structural assignment by comparing the experimental spectrum with computed spectra for different isomers. acs.org Similarly, jet-cooled vibrational IR and Raman spectroscopy have been used to study the formic acid dimer, providing high-resolution data on its vibrational dynamics. researchgate.netuni-goettingen.de Although focused on formic acid, these advanced techniques demonstrate the level of detail that can be achieved in characterizing hydrogen-bonded dimers. researchgate.netuni-goettingen.de The infrared signature of the formaldehyde dimer is a key indicator of its presence; for example, its absence after deposition in a matrix experiment confirms that formaldehyde is trapped as a monomer. rsc.org

Table 4: Key Spectroscopic Techniques for Formaldehyde Dimer Analysis

Spectroscopic Technique Phase Key Information Provided Reference(s)
Rotational Spectroscopy Gas Precise geometric structure, bond lengths, angles, torsional motions researchgate.netaip.org
NMR Spectroscopy Solution Species identification, quantification, reaction kinetics, adduct structure capes.gov.brnih.govresearchgate.netucsf.edu
Mass Spectrometry Gas/Solution Dimer detection, mechanistic insights, cross-linking analysis researchgate.netnih.govacs.org
IR & Raman Spectroscopy Gas/Solution Vibrational frequencies, functional group identification, structural fingerprinting acs.orgdoi.org

Reactivity and Transformation Pathways of Formaldehyde Dimers

Dimer Dissociation and Reversion to Monomeric Formaldehyde (B43269)

The formation of formaldehyde dimers is a reversible process. The stability of these dimers is relatively low, and they can readily dissociate back into two molecules of monomeric formaldehyde. The pathway and kinetics of this reversion depend on the specific isomer of the dimer.

Non-covalent Dimers: Theoretical calculations have identified at least two stable, non-covalently bonded equilibrium dimers. researchgate.net One structure is stabilized by the formation of a hydrogen bond, while the other is primarily stabilized by dipole-dipole interactions. researchgate.net These two forms are comparable in energy and can be easily interconverted. researchgate.net The equilibrium binding energy for the C₂h symmetric dimer has been calculated to be approximately -4.71 kcal/mol, indicating a relatively weak association. researchgate.net Due to these weak interactions, dissociation of non-covalent dimers is expected to have a low activation barrier and occur rapidly, contributing to the dynamic equilibrium between monomeric and oligomeric formaldehyde in various phases.

Covalent Dimer (1,3-Dioxetane): The cyclic dimer, 1,3-dioxetane, is a four-membered heterocyclic ring. Its dissociation involves the cleavage of covalent bonds and thus requires a higher activation energy compared to its non-covalent counterparts. The thermal decomposition of the related isomer, 1,2-dioxetane (B1211799), has been studied extensively and provides insight into this process. The decomposition of 1,2-dioxetanes is a concerted electrocyclic reaction that yields two carbonyl compounds. cdnsciencepub.com For example, the thermal decomposition of trans-3,4-diphenyl-1,2-dioxetane proceeds with an activation energy of approximately 23 kcal/mol. dtic.mil The dissociation of the parent 1,3-dioxetane is expected to follow a similar concerted pathway, breaking the C-O bonds to release two molecules of formaldehyde. The inherent ring strain of the four-membered oxetane (B1205548) ring (approximately 25.5 kcal/mol) contributes to the thermodynamic driving force for this ring-opening dissociation. beilstein-journals.org

The reversion to monomeric formaldehyde is a critical step in many applications where formaldehyde oligomers, such as paraformaldehyde or trioxane (B8601419), are used as a source of anhydrous formaldehyde. mdma.chwikipedia.org The depolymerization is typically initiated by heat or by acid or base catalysis, which facilitates the breakdown of the oligomeric structures, ultimately yielding monomeric formaldehyde via intermediates like the dimer. wikipedia.org

Dimer-to-Oligomer Transformation Mechanisms and Kinetics

Formaldehyde readily polymerizes from its monomeric form to produce both linear and cyclic oligomers. The primary linear polymer is paraformaldehyde, a polyoxymethylene with a degree of polymerization typically between 8 and 100. wikipedia.org The most common cyclic oligomer is 1,3,5-trioxane (B122180), the cyclic trimer. wikipedia.orgcmu.edu While many polymerization mechanisms are initiated from the monomer (or its hydrate, methanediol), the dimer can also play a crucial role, particularly in initiating chain growth under certain conditions.

Cationic polymerization is a primary route for the synthesis of polyoxymethylene and trioxane. cmu.eduresearchgate.net This process is initiated by acids (both Brønsted and Lewis acids) that activate the formaldehyde unit. researchgate.net Experimental and computational studies on the protonated formaldehyde dimer provide a clear mechanism for chain growth initiation.

Under acidic conditions, formaldehyde can form a protonated head-to-tail dimer. acs.orgacs.org This species is essentially an activated, electrophilic version of the dimer. The C-O bond formation observed in this protonated dimer is consistent with the bonding arrangement required for formaldehyde oligomerization. acs.orgacs.org The initiation of chain growth can be described by the following mechanistic steps:

Dimer Activation: A formaldehyde dimer is protonated by an acid catalyst, forming a highly reactive cationic species, [(CH₂O)₂H]⁺.

Nucleophilic Attack: A monomeric formaldehyde molecule, acting as a nucleophile, attacks the electrophilic carbon of the activated dimer.

Chain Propagation: This attack opens the dimer structure and adds a third formaldehyde unit, forming a protonated trimer and regenerating a reactive cationic center at the chain's end. This process can continue with the sequential addition of monomers, leading to the growth of a polyoxymethylene chain. wikipedia.org

This mechanism is analogous to the cationic ring-opening polymerization of cyclic ethers, where a protonated monomer or activated chain end is attacked by the next monomer unit. researchgate.net

The polymerization of formaldehyde can lead to either linear chains (paraformaldehyde) or cyclic structures (predominantly 1,3,5-trioxane). The reaction conditions strongly influence which pathway is favored.

Formation of Linear Oligomers (Paraformaldehyde): The formation of paraformaldehyde occurs spontaneously in concentrated aqueous formaldehyde solutions (formalin), appearing as a white precipitate, particularly upon cooling. wikipedia.org This process is generally favored in neutral or aqueous environments. The polymerization proceeds via the sequential addition of methanediol (B1200039) units. The presence of stabilizers like methanol (B129727) can limit the extent of polymerization by capping the chain ends. wikipedia.org

Formation of Cyclic Oligomers (1,3,5-Trioxane): The formation of 1,3,5-trioxane is achieved through the acid-catalyzed cyclic trimerization of formaldehyde, typically in a concentrated aqueous solution. wikipedia.orgresearchgate.net The mechanism involves the protonation of formaldehyde units, followed by sequential addition to form a linear trimeric intermediate. This intermediate then undergoes an intramolecular cyclization, eliminating water to form the stable six-membered trioxane ring. The use of strong acid catalysts and conditions that facilitate the removal of water drives the equilibrium toward the cyclic trimer. researchgate.net

The competition between these pathways is governed by kinetics and thermodynamics. The formation of the linear polymer often occurs under milder conditions, but the cyclic trimer, 1,3,5-trioxane, is a thermodynamically stable product. wikipedia.org Therefore, under conditions of strong acid catalysis and higher temperatures, which allow for equilibrium to be reached, the formation of trioxane is often the preferred outcome.

Intermolecular Reactions Involving Formaldehyde Dimer as a Reactive Species

Beyond dissociation and oligomerization, the formaldehyde dimer can participate directly in intermolecular reactions, acting as a distinct reactive entity.

The formation of the cyclic dimer 1,3-dioxetane from two molecules of formaldehyde is a [2+2] cycloaddition reaction. While thermally forbidden by the Woodward-Hoffmann rules as a concerted suprafacial-suprafacial reaction, this pathway can become accessible photochemically or through stepwise mechanisms. Computational studies have investigated concerted pathways for the [2+2] cycloaddition of ethylene (B1197577) to formaldehyde, providing a model for the self-dimerization reaction. nih.gov

The reaction is more commonly viewed in reverse—the thermal or photochemical cleavage of the dioxetane ring. However, the principle of microscopic reversibility implies that the cycloaddition pathway is viable. Theoretical investigations of similar [2+2] cycloadditions, such as between formaldehyde and ketene, show that the formation of four-membered rings is feasible, albeit with significant activation barriers. researchgate.net The high reactivity of formaldehyde allows it to participate in various cycloaddition reactions, and its self-dimerization to 1,3-dioxetane represents the simplest case of this reactivity profile. nih.gov

Formaldehyde is a widely used crosslinking agent, capable of forming covalent bonds that link macromolecules like proteins and nucleic acids. nih.govaatbio.com The classical mechanism involves the formation of a Schiff base from a primary amine (e.g., from a lysine (B10760008) residue) and a single formaldehyde molecule, which then reacts with another nucleophile to form a one-carbon methylene (B1212753) bridge (-CH₂-). nih.gov

However, recent mass spectrometry data have challenged this mechanism, particularly for structured proteins. researchgate.netbiorxiv.org These studies reveal that the predominant cross-link incorporates two carbon atoms, not one, which strongly implicates the involvement of a formaldehyde dimer in the reaction. researchgate.netbiorxiv.org A proposed mechanism suggests that the cross-linking is formed through the dimerization of two imines (Schiff bases) on lysine side chains, resulting in a product with a mass addition corresponding to two formaldehyde units (24 Da). researchgate.net This revised mechanism suggests that instead of a simple methylene bridge (R₁-NH-CH₂-NH-R₂), a more complex two-carbon linkage is formed, which could proceed through a dimeric formaldehyde intermediate or the reaction of two formaldehyde-modified amino acid residues. This finding fundamentally alters the understanding of the chemical nature of formaldehyde cross-links, highlighting a direct role for dimeric species in forming stable intermolecular connections.

Role of Formaldehyde Dimer in Oligomerization and Polymerization Processes

Initiation Mechanisms in Formaldehyde (B43269) Polymerization Catalyzed by Dimeric Species

The polymerization of formaldehyde can be initiated through various mechanisms, often involving dimeric or other oligomeric species. In acidic conditions, formaldehyde can form a stable cyclic trimer, trioxane (B8601419), which can then be used as a precursor for polymerization. icevirtuallibrary.com The initiation process in such cases involves the decomposition of trioxane to generate formaldehyde molecules in situ. icevirtuallibrary.com

In the presence of an initiator and a co-initiator, such as a Lewis acid, an intermediate complex can form, which then reacts with the monomer unit to start the polymerization chain. dspaces.org The formation of a diphenol, sometimes referred to as a "dimer" in the context of phenol-formaldehyde resins, is a crucial initial reaction that can lead to further polymerization. wikipedia.org

Computational studies have shown that in the formation of phenol-formaldehyde prepolymers, kinetic parameters are influenced by the atomic charges of the monomers and the transition state theory. iosrjen.org The presence of oligomers with hydroxyl groups can also enhance the reactivity of the system. acs.org

Pathways to Polyoxymethylene (POM) Formation via Formaldehyde Oligomers

Polyoxymethylene (POM) is a high-performance engineering thermoplastic synthesized from formaldehyde. wikipedia.orgrtprototype.com The production of POM often involves the conversion of formaldehyde into its cyclic trimer, 1,3,5-trioxane (B122180). wikipedia.org This conversion is typically catalyzed by strong acids like sulfuric acid or acidic ion-exchange resins. wikipedia.orgntnu.no The resulting trioxane is then purified before polymerization. wikipedia.org

The polymerization of trioxane to form POM is also an acid-catalyzed process, often using catalysts like boron trifluoride etherate. wikipedia.orgatamanchemicals.com This polymerization can be carried out in a non-polar solvent or in neat trioxane. wikipedia.orgatamanchemicals.com Following polymerization, the catalyst is deactivated, and the polymer is stabilized to remove unstable end groups. wikipedia.orgatamanchemicals.com

An alternative pathway to POM involves the generation of anhydrous formaldehyde, which is then polymerized through anionic catalysis. wikipedia.orgatamanchemicals.com The resulting polymer is subsequently stabilized by reacting it with acetic anhydride. wikipedia.orgatamanchemicals.com

The formation of linear polyoxymethylene species is kinetically the most accessible pathway for formaldehyde oligomerization. acs.orgnih.gov Density functional theory calculations have shown that these linear oligomers are marginally more thermodynamically favored than their cyclic counterparts. acs.orgnih.gov

Formation of Cyclic Formaldehyde Oligomers (e.g., Trioxane) as Dimer-Derived Products

The most common cyclic oligomer of formaldehyde is 1,3,5-trioxane, a stable six-membered ring containing three alternating carbon and oxygen atoms. wikipedia.org Trioxane is typically produced through the acid-catalyzed cyclic trimerization of formaldehyde in a concentrated aqueous solution. ntnu.nowikipedia.org This process is a key step in the production of polyoxymethylene plastics. wikipedia.org

The mechanism for trioxane formation is believed to involve the intramolecular cyclization of a linear methylene (B1212753) glycol containing three formaldehyde units. ntnu.no While trioxane is the most prevalent cyclic oligomer, other cyclic species like the tetramer, tetroxane, can also form as byproducts during the synthesis of POM from trioxane. google.com

The formation of these cyclic structures is in competition with the linear polymerization of formaldehyde. oup.com The stability of trioxane makes it a useful and less hazardous source of formaldehyde for various chemical syntheses, where it can be depolymerized in the presence of an acid catalyst to release formaldehyde in a controlled manner. icevirtuallibrary.commdma.ch

Kinetic Modeling of Complex Formaldehyde Oligomerization Systems Incorporating Dimeric Steps

The oligomerization of formaldehyde in aqueous or alcoholic solutions is a complex process involving a series of reversible reactions that lead to the formation of poly(oxymethylene) glycols and hemiformals. researchgate.net Understanding the kinetics of these reactions is crucial for designing and optimizing industrial reactors and separation equipment. researchgate.netcapes.gov.br

Kinetic models have been developed to describe these complex systems, often utilizing data from techniques like nuclear magnetic resonance (NMR) spectroscopy to quantify the different formaldehyde species present. researchgate.netcapes.gov.brosf.io These models aim to be consistent with thermodynamic equilibrium models to provide a comprehensive understanding of the process. researchgate.net

Studies have shown that the formation of oligomers can be slow, sometimes taking hours to reach equilibrium, which necessitates the inclusion of reaction kinetics in process models. osf.io Kinetic models often lump components with similar properties into pseudo-components to reduce complexity. bme.hu For instance, in the context of urea-formaldehyde polymerization, kinetic models have been developed to predict the concentration of formaldehyde and the evolution of functional groups during the process. researchgate.net

The table below presents a summary of key reactions and their descriptions in formaldehyde oligomerization systems.

ReactionDescription
DimerizationThe initial step where two formaldehyde molecules react to form a dimer.
TrimerizationThe formation of the cyclic trimer, trioxane, from three formaldehyde molecules, often acid-catalyzed. wikipedia.org
Linear OligomerizationThe formation of linear polyoxymethylene chains through the sequential addition of formaldehyde units. acs.orgnih.gov
CyclizationThe intramolecular reaction of a linear oligomer to form a cyclic ether, such as trioxane. ntnu.no

These kinetic models are essential for predicting reaction outcomes and optimizing conditions for the production of desired polymers and oligomers.

Advanced Research Methodologies for Formaldehyde Dimer Investigation

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for elucidating the precise structural parameters and dynamic properties of the formaldehyde (B43269) dimer. Among these, Fourier Transform Microwave (FTMW) spectroscopy stands out as a particularly powerful tool.

Pulsed-nozzle FTMW spectroscopy has been successfully utilized to observe and measure the rotational spectra of the formaldehyde dimer, including its isotopologues such as (D₂CO)₂. aip.orgaip.org This technique allows for the determination of rotational constants (A, B, and C) and centrifugal distortion constants with high precision. aip.orgaip.org By analyzing these constants, researchers can deduce the dimer's geometry. For instance, studies have revealed that the formaldehyde dimer adopts a structure where the planes of the two monomer units are perpendicular to each other, with a nearly antiparallel orientation of the C=O groups. aip.orgresearchgate.net The center-of-mass distance between the two formaldehyde units has been determined to be approximately 3.046 Å. aip.orgresearchgate.net

Furthermore, the analysis of the rotational spectra reveals splittings due to internal rotation of each monomer unit and an interchange of donor-acceptor bonding roles, analogous to the water dimer. aip.orgresearchgate.net Stark effect measurements, a feature of some high-resolution microwave spectrometers, provide information on the electric dipole moment components of the dimer, further refining the understanding of its electronic structure. aip.orgresearchgate.net

High-resolution rotational spectroscopy has also been combined with quantum chemical calculations to investigate the non-covalent bonding features in dimers containing formaldehyde, such as the formaldehyde-trifluoroacetone dimer. aip.orgnih.gov The observation of spectra from various isotopic substitutions enables the accurate determination of the molecular structure. aip.orgnih.gov

Table 1: Spectroscopic Constants for Formaldehyde Dimer Isotopologues

IsotopologueA (MHz)1/2 (B+C) (MHz)B-C (MHz)
(H₂CO)₂18583.(54)3272.105(34)503.92(17)
(D₂CO)₂14862.1(35)3030.2366(37)490.977(18)

Data sourced from The Journal of Chemical Physics. aip.org

Ab Initio and Density Functional Theory (DFT) Calculations for Potential Energy Surfaces

Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are crucial for mapping the potential energy surface (PES) of the formaldehyde dimer. The PES provides a comprehensive landscape of the dimer's energy as a function of its geometry, revealing stable isomers (minima), transition states, and the energetic barriers between them.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [e.g., CCSD(T)], provide highly accurate descriptions of the intermolecular interactions. olemiss.edunih.govacs.org These methods have been used to characterize stationary points on the PES of the formaldehyde dimer, identifying different isomeric forms. researchgate.netolemiss.edu For instance, calculations have suggested that the lowest energy form is a planar structure with nearly antiparallel C=O groups. researchgate.net Theoretical investigations have also explored the formation of the protonated formaldehyde dimer, revealing that the head-to-tail dimer is the experimentally observed structure, consistent with C-O bond formation during oligomerization in acidic conditions. nih.gov

DFT methods offer a computationally less expensive alternative to high-level ab initio calculations, making them suitable for exploring larger systems or for performing molecular dynamics simulations. psu.eduacs.orgresearchgate.netcapes.gov.br Various DFT functionals, sometimes with dispersion corrections, have been benchmarked against ab initio methods to find a balance between accuracy and computational cost. olemiss.edu These studies have been instrumental in characterizing the stationary points and vibrational frequencies of the formaldehyde dimer and its mixed dimers, such as with thioformaldehyde. olemiss.edu DFT calculations have also been used to study the interaction of the formaldehyde dimer with other molecules and surfaces, such as B₁₂N₁₂ nanoclusters, predicting changes in electronic properties upon adsorption. iaea.org

The combination of theoretical calculations with experimental data is a powerful approach. For example, comparing experimental infrared spectra with those computed using quantum chemical methods helps to confirm the observed structure of the protonated formaldehyde dimer. nih.gov

Table 2: Comparison of Calculated Interaction Energies for Formaldehyde Dimer

MethodInteraction Energy (kcal/mol)
CCSD(T)/def2-TZVP-1.3
BP86-D3/def2-TZVP-1.6
DFT-SAPT (Total)-1.0
DFT-SAPT (Electrostatic)-2.4
DFT-SAPT (Exchange)+3.1
DFT-SAPT (Induction)-0.2
DFT-SAPT (Dispersion)-1.5

Data sourced from ResearchGate. researchgate.net

On-line and In-situ Spectroscopic Monitoring of Dimerization Kinetics

Understanding the kinetics of formaldehyde dimerization requires real-time monitoring of the reaction. On-line and in-situ spectroscopic techniques are ideally suited for this purpose, as they can track the concentrations of reactants, intermediates, and products as the reaction progresses.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be used for in-situ monitoring. aanda.orgresearchgate.netresearchgate.net For instance, high-resolution FTIR spectroscopy has been employed to analyze the gas phase over formaldehyde solutions, identifying the formation of various products, including dimers, under different conditions like laser-induced plasma. aanda.orgresearchgate.net Time-resolved spectroscopy in discharge experiments also allows for the monitoring of unstable products. aanda.org

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is another powerful on-line technique for measuring volatile organic compounds, including formaldehyde, with high time resolution. copernicus.orgcopernicus.org Although challenges such as humidity dependence exist, methods have been developed to correct for these effects, enabling accurate quantification of formaldehyde concentrations over time. copernicus.orgcopernicus.org This is crucial for studying the kinetics of its dimerization and other atmospheric reactions.

The combination of on-line monitoring with other analytical methods, such as High-Performance Liquid Chromatography (HPLC), provides a comprehensive platform for understanding reaction processes. acs.org While not directly focused on the gas-phase dimer, these approaches are vital for studying formaldehyde oligomerization in solution, which is relevant to industrial applications. acs.org

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a classic and powerful technique for unraveling reaction mechanisms. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or D for H), researchers can trace the path of atoms and bonds throughout a chemical transformation.

In the context of the formaldehyde dimer, ¹³C-NMR spectroscopy is a particularly valuable tool. nih.govresearchgate.net By using ¹³C-enriched formaldehyde, the signals in the NMR spectrum corresponding to the monomer and dimer can be clearly distinguished and quantified. researchgate.net This allows for the measurement of equilibrium constants for the dimerization reaction under various conditions of pH and temperature. nih.govresearchgate.net Furthermore, advanced NMR techniques, such as selective inversion transfer, can be used to measure the rate constants for both the hydration and dimerization reactions. nih.gov

Isotopic substitution is also crucial in high-resolution spectroscopic studies, as mentioned in section 7.1. The analysis of the rotational spectra of different isotopologues, such as (D₂CO)₂, provides the necessary data to accurately determine the dimer's structure. aip.orgresearchgate.net

Future Research Directions in Formaldehyde Dimer Chemistry

Exploration of Novel Dimerization Pathways and Catalytic Systems

The synthesis of 1,3-dioxetane and related structures is often challenging. wikipedia.org Future research will likely focus on discovering new, more efficient methods for formaldehyde (B43269) dimerization.

Novel Catalytic Systems: While traditional methods exist, the development of novel catalytic systems is a primary goal. Researchers are exploring the use of various catalysts to control the dimerization process. For instance, carbene-catalyzed C-C bond formation has been investigated for the dimerization of formaldehyde derivatives. acs.org Gold-catalyzed cycloadditions of aldehydes are also being explored for the synthesis of 1,3-dioxetanes. researchgate.net The use of palladium catalysts has shown versatility in the dimerization of other small molecules and could be adapted for formaldehyde. beilstein-journals.org The aim is to develop systems that are not only efficient but also selective, avoiding the formation of unwanted byproducts. acs.orgrub.de

Mechanism and Intermediate Control: A deeper understanding of reaction mechanisms is crucial. Future studies will likely investigate the intermediates formed during dimerization. For example, some reactions may proceed through a [2+2] cycloaddition mechanism. wikipedia.org Controlling these pathways can lead to higher yields and selectivity. Research into the hydroformylation of formaldehyde using rhodium catalysts has provided insights into producing related C2 compounds, which could inform dimerization strategies. google.com

Sustainable Synthesis: There is a growing emphasis on sustainable chemical processes. Future work will aim to use readily available and less toxic catalysts and reagents. beilstein-journals.orgrub.de The selective reductive dimerization of CO2 to form glycolaldehyde (B1209225), a related C2 compound, via a formaldehyde intermediate, highlights a move towards using sustainable C1 sources. acs.org

Advanced Spectroscopic Techniques for Real-Time Dimer Detection in Complex Mixtures

Detecting and quantifying the formaldehyde dimer, 1,3-dioxetane, in real-time, especially within complex chemical mixtures, presents a significant analytical challenge. Future research will focus on the development and application of advanced spectroscopic techniques to overcome these hurdles.

Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying molecules based on their unique vibrational fingerprints. mdpi.comspectroscopyonline.com Future advancements will likely involve enhancing the sensitivity and selectivity of these methods for detecting the transient and often low concentrations of 1,3-dioxetane. This could include the use of advanced techniques like surface-enhanced Raman spectroscopy (SERS). spectroscopyonline.com

Mass Spectrometry: Mass spectrometry is another critical tool for identifying reaction products. nih.gov High-resolution mass spectrometry can provide precise mass measurements, allowing for the unambiguous identification of the formaldehyde dimer. Coupling mass spectrometry with separation techniques like gas chromatography (GC-MS) can further aid in analyzing complex mixtures. nih.gov

Chemiluminescence-Based Detection: The decomposition of 1,2-dioxetanes, isomers of the formaldehyde dimer, is often accompanied by the emission of light (chemiluminescence). cdnsciencepub.comnih.govresearchgate.net While 1,3-dioxetane itself is not directly chemiluminescent in the same way, the principles of chemiluminescence detection could be adapted. For instance, developing probes that react specifically with 1,3-dioxetane to produce a light-emitting species could offer a highly sensitive detection method. nih.govacs.org

Real-Time Monitoring: A key goal is the ability to monitor the formation and decay of the formaldehyde dimer in real-time. mdpi.com This requires techniques with rapid response times. Time-resolved spectroscopy, where spectra are collected at very short time intervals, will be crucial for studying the kinetics of dimerization and subsequent reactions.

Refined Computational Models for Predicting Dimer Reactivity and Stability

Computational chemistry offers a powerful lens through which to understand the intricacies of molecular behavior. Future research will increasingly rely on sophisticated computational models to predict the reactivity and stability of the formaldehyde dimer.

Predicting Reaction Pathways: Quantum chemical calculations can be used to map out the potential energy surface of the formaldehyde dimerization reaction. researchgate.netresearchgate.net This allows for the identification of transition states and the calculation of reaction barriers, providing insights into the most likely reaction pathways. researchgate.netmdpi.com These models can help in designing experiments and choosing appropriate catalysts.

Stability Analysis: Computational models can predict the thermodynamic stability of 1,3-dioxetane relative to other isomers and decomposition products. wikipedia.org Molecular orbital theory calculations, for instance, have suggested that 1,3-dioxetanes should be more stable than their 1,2-isomers. wikipedia.org

Influence of Environment: The reactivity and stability of molecules can be significantly influenced by their environment. Future computational models will incorporate the effects of solvents and catalysts more accurately. mdpi.com For example, density functional theory (DFT) calculations can be used to study the interaction of the formaldehyde dimer with catalyst surfaces or solvent molecules. ethz.chresearchgate.net

Data for Advanced Models: The development of more accurate and predictive computational models relies on high-quality experimental data for validation. The data presented in the table below, derived from various computational studies, provides a foundation for building and refining these models.

Table 1: Computational Data for Formaldehyde Dimer and Related Species

Parameter Value Method/Basis Set Reference
1,3-Dioxetane
C-O bond length 1.40 Å CNDO/2 cdnsciencepub.com
C-C bond length 1.54 Å CNDO/2 cdnsciencepub.com
O-C-O angle 85.0° CNDO/2 cdnsciencepub.com
Dipole Moment 2.84 D CNDO/2 cdnsciencepub.com
Formaldehyde Dimerization
Gibbs Free Energy of Adducts Negative values for six adducts DFT/B3LYP/6-311++G(3df, 3pd) researchgate.net
Formaldehyde on Cu(111) surface

Dimerization in Interfacial and Confined Environments

The behavior of molecules can change dramatically at interfaces and within confined spaces. Understanding formaldehyde dimerization under these conditions is crucial for applications ranging from catalysis to atmospheric science.

Surface-Catalyzed Dimerization: Many chemical reactions are catalyzed on the surfaces of materials. Future research will explore how different surfaces influence the dimerization of formaldehyde. Studies on the adsorption of formaldehyde on copper surfaces have shown that the interaction is relatively weak, but co-adsorption with other species like oxygen can significantly alter its reactivity. researchgate.net

Confined Spaces: The dimerization of formaldehyde within the pores of zeolites or metal-organic frameworks (MOFs) could lead to selective product formation. The confined environment can influence the orientation of the reacting molecules and stabilize certain transition states. DFT computations have been used to study reactions within confined catalyst cavities, revealing how these environments can alter reaction pathways. acs.org

Interfacial Water: The presence of water at interfaces can play a critical role in chemical reactions. chemrxiv.org For formaldehyde, which is soluble in water, the structure of water at an interface could influence the hydration of formaldehyde and its subsequent dimerization. Molecular dynamics simulations will be a key tool to probe these complex interactions. acs.org

Understanding Dimer Formation under Extreme Conditions (e.g., atmospheric, space chemistry contexts)

Formaldehyde is a ubiquitous molecule in the Earth's atmosphere and has been detected in interstellar space. mdpi.comnih.gov Understanding its dimerization under the extreme conditions found in these environments is a key area for future research.

Atmospheric Chemistry: In the atmosphere, formaldehyde is involved in photochemical reactions. nih.gov The formation of its dimer, 1,3-dioxetane, could be a pathway for the formation of secondary organic aerosols. Future studies will investigate the kinetics and mechanisms of formaldehyde dimerization under atmospheric conditions of temperature, pressure, and radiation. The hydrolysis of formaldehyde, potentially catalyzed by atmospheric acids, is another important reaction to consider. nih.gov

Astrochemistry: The detection of formaldehyde in interstellar clouds raises questions about its chemistry in these cold, low-density environments. acs.orgaanda.org Laboratory experiments that simulate these conditions, combined with astronomical observations, will be necessary to determine if formaldehyde dimerization is a significant process in space. Studies on the reactions of formaldehyde at very low temperatures have already shown that dimer formation can occur. acs.org The formation of complex organic molecules from simple precursors like formaldehyde is a central theme in prebiotic chemistry. mdpi.comaanda.org

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for synthesizing and characterizing formaldehyde dimer (CH₂O)₂ in laboratory settings?

  • Methodological Answer : Formaldehyde dimer synthesis typically involves controlled gas-phase reactions under low-temperature conditions or matrix isolation techniques to stabilize the transient dimer . Characterization employs Fourier-transform infrared spectroscopy (FT-IR) to identify O–H stretching vibrations (~3500 cm⁻¹) and C–O–C bridging modes (~1100 cm⁻¹). Nuclear magnetic resonance (NMR) can detect dimer-specific proton environments, though its transient nature often requires cryogenic trapping . Computational validation via density functional theory (DFT) optimizes structural parameters and vibrational frequencies for comparison with experimental data .

Q. How do thermodynamic properties of formaldehyde dimer influence its stability under varying experimental conditions?

  • Methodological Answer : Stability is governed by hydrogen bonding and van der Waals interactions. Gibbs free energy calculations (ΔG) using MP2/aug-cc-pVTZ or CCSD-F12(T) methods reveal dimer dissociation thresholds at ~25–50 kJ/mol, sensitive to temperature and pressure . Experimental validation involves monitoring dimer decay rates via time-resolved spectroscopy in inert gas matrices.

Q. What spectroscopic discrepancies exist between experimental and computational data for formaldehyde dimer, and how can they be resolved?

  • Methodological Answer : Discrepancies in vibrational frequencies (e.g., C=O stretches) arise from anharmonicity effects overlooked in DFT. Hybrid methods, such as applying D3 dispersion corrections or post-Hartree-Fock (e.g., MP2-F12) single-point energy calculations, improve agreement with experimental IR peaks . Systematic benchmarking against high-accuracy coupled-cluster (CCSD(T)) data is critical .

Advanced Research Questions

Q. What mechanistic insights do computational studies provide into formaldehyde dimer’s role as an intermediate in atmospheric or catalytic reactions?

  • Methodological Answer : DFT and ab initio dynamics simulations reveal dimer-mediated pathways in formaldehyde polymerization or oxidation. For example, dimerization lowers activation barriers for formic acid formation via C–C coupling. Catalytic effects are probed using potential energy surface (PES) scans and transition-state theory (TST) to quantify rate constants under gas-phase or interfacial conditions .

Q. How do conflicting literature reports on formaldehyde dimer’s equilibrium geometry inform best practices for computational modeling?

  • Methodological Answer : Structural contradictions (e.g., planar vs. non-planar configurations) stem from basis set limitations and electron correlation treatment. Researchers should compare multiple methods:

  • MP2/aug-cc-pVTZ : Captures dispersion but overestimates bond lengths.
  • CCSD-F12(T) : High accuracy but computationally expensive.
  • DFT-D3 : Cost-effective for large systems but requires empirical corrections .
    Multi-reference methods (e.g., CASSCF) are recommended for systems with significant electron delocalization.

Q. What are the challenges in quantifying formaldehyde dimer’s health impacts in in vitro toxicological studies, and how can they be addressed?

  • Methodological Answer : Dimer instability complicates exposure assessments. Solutions include:

  • Stabilization : Co-dissolving in aprotic solvents (e.g., DMSO) at sub-ppm concentrations.
  • Detection : LC-MS/MS with derivatization (e.g., using DNPH) to trap reactive species.
  • Dose-Response Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro cytotoxicity data (e.g., EC₅₀ for nasal epithelial cells) to realistic exposure scenarios .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between formaldehyde dimer’s experimental binding energies and theoretical predictions?

  • Methodological Answer : Systematic error analysis is essential:

  • Experimental Limitations : Matrix isolation may perturb dimer geometry; revise using gas-phase cavity ring-down spectroscopy.
  • Computational Adjustments : Apply counterpoise corrections for basis set superposition error (BSSE) in dimer interaction energies. Cross-validate with CCSD(T)/CBS benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.